Fenoprofen calcium
Description
Overview of Fenoprofen (B1672519) Calcium as a Nonsteroidal Anti-Inflammatory Drug (NSAID)
Fenoprofen calcium functions primarily as an NSAID, exhibiting analgesic, anti-inflammatory, and antipyretic activities. Its therapeutic effects are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923). wikipedia.orgpatsnap.comdrugbank.com Prostaglandins play a significant role in the pathways of inflammation, pain, and fever. patsnap.com By inhibiting COX-1 and COX-2, this compound effectively reduces prostaglandin (B15479496) production, leading to decreased inflammation and pain relief. patsnap.com This dual inhibition of COX-1 and COX-2 is a characteristic shared by many NSAIDs. patsnap.com Fenoprofen is a propionic acid derivative. drugbank.comtaylorandfrancis.com
In academic studies, this compound has been investigated for its efficacy in managing conditions such as rheumatoid arthritis and osteoarthritis. wikipedia.orgdrugbank.commedchemexpress.com Research has indicated that fenoprofen can be comparable to aspirin (B1665792) in controlling measures of disease activity in patients with these conditions. drugbank.comfda.gov Studies have also explored its use for mild to moderate pain relief. wikipedia.orgdrugbank.comnih.gov
Fenoprofen is a chiral drug with one stereogenic center, existing as enantiomers. The (S)-enantiomer is reported to possess the desired pharmacological action, while the (R)-isomer is less active. wikipedia.org Stereoselective bioconversion of the (R)- to (S)-fenoprofen, known as chiral inversion, has been observed. wikipedia.org
Historical Perspective of this compound Research and Development
The research and development history of this compound is rooted in the broader effort to develop effective NSAIDs for managing pain and inflammation. Since its introduction, this compound has been the subject of numerous studies aimed at understanding its efficacy and pharmacological profile. patsnap.com Early clinical studies compared fenoprofen to aspirin, noting comparable effectiveness in controlling symptoms of rheumatoid arthritis and osteoarthritis. drugbank.comfda.gov These historical studies also documented differences in the frequency of certain gastrointestinal reactions and tinnitus compared to aspirin. drugbank.comfda.gov
The development trajectory has also included investigations into its pharmacodynamics and pharmacokinetics to optimize clinical application. patsnap.com Research has explored its absorption, metabolism, and excretion. Under fasting conditions, fenoprofen is rapidly absorbed, with peak plasma levels typically achieved within 2 hours after oral administration. fda.gov It is highly bound to albumin, approximately 99%. fda.govresearchtrend.net The plasma half-life is around 3 hours, and a significant portion is eliminated within 24 hours as glucuronide metabolites. wikipedia.orgfda.gov
Historically, research has also identified potential interactions with other medications, such as diuretics, hydantoins, sulfonamides, sulfonylureas, lithium, methotrexate (B535133), and phenobarbital (B1680315). wikipedia.orgfda.gov These findings from early research contributed to the understanding of this compound's pharmacological behavior and informed its use.
Current Research Trajectories and Unmet Needs in this compound Studies
Current academic research on this compound continues to explore avenues for improving its therapeutic profile and addressing existing limitations. One significant area of research focuses on novel drug delivery systems to potentially enhance efficacy, improve bioavailability, and achieve controlled release. Studies are investigating formulations such as proniosomal gels for topical delivery, aiming to sustain the release profile and overcome solubility challenges. researchgate.netjournalajob.com Research into orodispersible tablets containing this compound dihydrate is also being conducted with the goal of achieving rapid therapeutic effects and improving administration convenience, particularly for patient populations who may have difficulty swallowing conventional tablets. researchtrend.netresearchgate.net These studies often involve evaluating parameters such as drug release rates, disintegration times, and drug-excipient compatibility. researchtrend.netjournalajob.com
Another research trajectory involves exploring potential new applications or mechanisms of action. For instance, recent studies have investigated this compound as a melanocortin receptor (MCRs) positive allosteric modulator, demonstrating increased ERK1/2 activation in cell lines. medchemexpress.com Research in animal models has also explored potential anti-arthritic actions related to melanocortin receptors. medchemexpress.com Furthermore, studies are examining the potential of metal complexes with fenoprofen to enhance analgesic properties and reduce ulcerogenic effects compared to the parent drug. nih.gov Research using animal models has shown that a mononuclear copper(II) complex with fenoprofen exhibited enhanced visceral and inflammatory pain reduction and diminished gastric mucosal ulcers compared to this compound salt. nih.gov
Despite the existing knowledge, unmet needs in this compound studies persist. While research into novel formulations aims to mitigate some issues, challenges related to potential gastrointestinal side effects associated with COX-1 inhibition remain an area for continued investigation in the broader context of NSAID research. patsnap.com The development of safer and more efficacious therapeutic approaches is a general unmet need in drug design, which can involve developing new drugs or agents with higher selectivity for existing targets. frontiersin.org Research into this compound contributes to this broader goal by exploring modified formulations and alternative delivery routes. The historical data indicating stable interest in this compound, coupled with ongoing advancements, suggests continued research is relevant to address the demand for effective pain and inflammation management. a2zmarketresearch.com
Data Table: In Vitro Drug Release from Orodispersible Tablets (Example Findings) researchtrend.net
| Formulation | Cumulative Drug Release at 10 min (%) | Cumulative Drug Release at 25 min (%) |
| ODT1-ODT8 | < 58.554 | < 98.72 |
| ODT9 | 58.554 | 98.72 |
Note: This table presents example data points derived from a specific study on orodispersible tablets and illustrates how data tables can be used to present research findings within this academic context.
Data Table: Analgesic Effects in Acetic Acid-Induced Writhing Test (Animal Model) nih.gov
| Treatment Group | Percentage of Inhibition in Writhing and Stretching (%) |
| Control | 0 |
| This compound Salt | 46.2 |
| [Cu(fen)₂(im)₂] Complex | 78.9 |
Note: This table presents data from a study comparing this compound salt to a copper complex in an animal model of visceral pain.
Data Table: Ulcer Index in Hypothermic-Restraint Stress Model (Animal Model) nih.gov
| Treatment Group | Ulcer Index (mm²) |
| This compound Salt | ~79 |
| [Cu(fen)₂(im)₂] Complex | 22 |
Note: This table presents data from a study evaluating the ulcerogenic effects of this compound salt and a copper complex in an animal model.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;2-(3-phenoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H14O3.Ca/c2*1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;/h2*2-11H,1H3,(H,16,17);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUXSAWXWSTUOD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26CaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31879-05-7 (Parent), 29679-58-1 (Parent) | |
| Record name | Fenoprofen calcium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034597405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80904653 | |
| Record name | Fenoprofen calcium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34597-40-5, 53746-45-5 | |
| Record name | Fenoprofen calcium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034597405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenoprofen calcium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium (±)-bis[2-(3-phenoxyphenyl)propionate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzeneacetic acid, α-methyl-3-phenoxy-, calcium salt, dihydrate, (±)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOPROFEN CALCIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R95A3O51K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action and Pharmacodynamics of Fenoprofen Calcium
Cyclooxygenase (COX) Enzyme Inhibition by Fenoprofen (B1672519) Calcium
Cyclooxygenase enzymes exist in two primary isoforms: COX-1 and COX-2. Fenoprofen calcium exerts its effects by inhibiting the activity of both of these isoforms. guidetopharmacology.orgresearchgate.netnih.govuni-freiburg.dewikipedia.org
This compound is characterized as a non-selective inhibitor of cyclooxygenase enzymes. guidetopharmacology.orgresearchgate.netnih.govwikipedia.org This means it inhibits both the constitutively expressed COX-1 enzyme and the inducible COX-2 enzyme. guidetopharmacology.orgresearchgate.netnih.govwikipedia.org This non-selective inhibition is a common feature of many traditional NSAIDs.
The COX-1 isoform is constitutively expressed in various tissues throughout the body and is involved in maintaining several physiological functions. researchgate.netnih.gov Inhibition of COX-1 by this compound can therefore impact these normal processes. Key physiological functions mediated by COX-1 include the protection of the gastric mucosa, the regulation of platelet aggregation, and the maintenance of renal blood flow. researchgate.netnih.gov Inhibition of COX-1 can lead to a reduction in the production of prostaglandins (B1171923) that are vital for these protective and homeostatic roles.
In contrast to COX-1, the COX-2 isoform is primarily induced at sites of inflammation, injury, or infection. researchgate.netnih.gov COX-2 is largely responsible for the synthesis of prostaglandins that mediate the inflammatory response, including pain, swelling, and fever. researchgate.netnih.gov The inhibition of COX-2 by this compound is considered the primary mechanism by which it exerts its anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) effects. researchgate.netnih.govuni-freiburg.dewikipedia.orgwikipedia.org By blocking COX-2 activity, this compound reduces the production of pro-inflammatory prostaglandins at the site of tissue damage or inflammation, thereby alleviating associated symptoms. researchgate.netnih.govuni-freiburg.dewikipedia.orgwikipedia.org
Prostaglandin (B15479496) Synthesis Modulation by this compound
The inhibition of COX enzymes by this compound directly modulates the synthesis of prostaglandins. nih.govresearchgate.netnih.govuni-freiburg.dewikipedia.orgwikipedia.org
Prostaglandins are lipid compounds derived from arachidonic acid through the action of cyclooxygenase enzymes. researchgate.netnih.govuni-freiburg.dewikipedia.orgwikipedia.orguniprot.orgnih.govuni.lu Pro-inflammatory prostaglandins, such as prostaglandin E2 (PGE2), are synthesized in increased amounts during inflammation and contribute to pain sensitization, vasodilation, and edema. uni-freiburg.dewikipedia.org By inhibiting primarily COX-2 at inflammatory sites, this compound significantly reduces the biosynthesis and release of these pro-inflammatory prostaglandins. researchgate.netnih.govuni-freiburg.dewikipedia.orgwikipedia.org This reduction in prostaglandin levels is central to the anti-inflammatory and analgesic actions of the drug. researchgate.netnih.govuni-freiburg.dewikipedia.orgwikipedia.org
Exploration of Novel Mechanisms of Action
Emerging research indicates that this compound may influence biochemical pathways distinct from its well-established COX inhibition. These investigations are uncovering potential new roles and therapeutic applications for this compound.
This compound as a Melanocortin Receptor Positive Allosteric Modulator (PAM)
Recent studies have identified this compound as a positive allosteric modulator (PAM) of melanocortin receptors (MCRs), particularly MC3, MC4, and MC5 receptors. medchemexpress.comrndsystems.comfishersci.attocris.commdpi.comnih.gov This allosteric modulation means that this compound can enhance the signaling of these receptors when their endogenous ligands (melanocortins like α-MSH and ACTH) are present. rndsystems.comnih.gov This mechanism is distinct from directly activating the receptor and may offer a way to fine-tune melanocortin signaling.
Research using HEK293T cells has demonstrated that this compound stimulates ERK1/2 activation at MC3, MC4, and MC5 receptors in a biphasic manner. medchemexpress.comfishersci.atmedchemexpress.com The highest levels of ERK1/2 activation were observed at specific concentrations depending on the receptor subtype: 3 and 10 µM for MC3R, 1 µM for MC4R, and 3 µM for MC5R. medchemexpress.comfishersci.atmedchemexpress.com Notably, no significant increase in phosphorylated ERK1/2 levels was observed in cells transfected with an empty vector or with MC1R, indicating a degree of selectivity for MC3-5R. medchemexpress.commedchemexpress.com
Furthermore, this compound appears to induce biased signaling at MC3-5R, selectively activating the ERK1/2 cascade while not significantly affecting the canonical cAMP signaling pathway typically associated with melanocortin receptor activation. medchemexpress.comrndsystems.comfishersci.atmedchemexpress.com
Studies in animal models of inflammatory arthritis have also provided evidence supporting the involvement of the melanocortin system in fenoprofen's effects. Fenoprofen demonstrated anti-arthritic actions, including effects on cartilage integrity and synovitis, which were significantly attenuated in mice lacking the MC3 receptor (Mc3r-/-). medchemexpress.comnih.govmedchemexpress.com This suggests that the therapeutic effects of fenoprofen in this context may, at least in part, be mediated through MC3R. nih.gov
The discovery of fenoprofen as an MC3R PAM provides proof-of-concept for targeting MC3R as a potential therapeutic strategy for joint diseases. mdpi.comnih.gov This novel mechanism, independent of COX inhibition, highlights the potential for drug repositioning and the exploration of allosteric modulation as a means to achieve selectivity and potentially reduce side effects. nih.gov
Here is a summary of ERK1/2 activation data by this compound at different melanocortin receptor subtypes:
| Receptor Subtype | Concentration for Highest ERK1/2 Activation |
| MC3R | 3 and 10 µM |
| MC4R | 1 µM |
| MC5R | 3 µM |
| MC1R | No significant activation |
Other Potential Biochemical Pathways Influenced by this compound
Beyond its established COX inhibition and the newly identified melanocortin receptor modulation, research suggests this compound may influence other biochemical pathways.
One such area of investigation involves the interaction of fenoprofen with peroxisome proliferator-activated receptors (PPARs), specifically PPAR-alpha and PPAR-gamma. Fenoprofen has been shown to activate both PPAR-alpha and PPAR-gamma. nih.govdrugbank.com Activation of these nuclear receptors can lead to the down-regulation of leukotriene B4 production, a lipid mediator involved in inflammation. nih.gov This suggests a potential mechanism by which fenoprofen may exert anti-inflammatory effects independent of prostaglandin synthesis inhibition.
Furthermore, studies exploring metal complexes of fenoprofen have indicated altered pharmacological properties and potential engagement with different biological targets. For instance, a mononuclear copper(II) complex with fenoprofen and imidazole (B134444) has demonstrated enhanced analgesic activity and reduced ulcerogenic potential compared to this compound salt. conicet.gov.arresearchgate.net While the precise mechanisms underlying these altered effects are still being investigated, they suggest that complexation with metal ions can influence the interaction of fenoprofen with biological systems, potentially involving pathways beyond those affected by the parent compound alone. conicet.gov.arresearchgate.net These findings highlight the complexity of fenoprofen's interactions and the potential for developing novel therapeutic agents based on its structure.
Pharmacokinetic Profile of Fenoprofen Calcium
Absorption and Bioavailability Studies
Fenoprofen (B1672519) calcium is administered orally and undergoes absorption from the gastrointestinal tract. Studies have investigated the rate and extent of this absorption, as well as the influence of various factors, including formulation and dosage, on its bioavailability.
Rate and Extent of Oral Absorption
Fenoprofen calcium is rapidly and almost completely absorbed following oral administration. drugs.commims.com Peak plasma concentrations are typically attained within 1 to 2 hours after dosing. mims.comontosight.ai Under fasting conditions, peak plasma levels of 50 µg/mL were achieved within 2 hours after oral administration of 600 mg doses. fda.govnih.govwikidoc.org The bioavailability of fenoprofen is approximately 80-90%. ontosight.ai
Impact of Formulation on Absorption Characteristics
The formulation of this compound can influence its absorption characteristics. While the total amount absorbed may not be significantly affected, factors such as the presence of food or milk can delay and diminish peak blood levels. mims.comfda.govnih.govdrugs.com
Research into novel formulations, such as orodispersible tablets and chewing gum tablets, has explored their impact on release and potentially absorption. Studies on orodispersible tablets containing spray-dried solid dispersions of this compound dihydrate have shown significant differences in in vitro dissolution, aiming to increase solubility and potentially enhance absorption. researchgate.net Immediate-release chewing gum tablets containing this compound have demonstrated a faster absorption rate compared to conventional capsules, with a relative bioavailability of 166.06% compared to 200 mg Nalfon® capsules in healthy volunteers. nih.gov
Data on the impact of food on absorption:
| Condition | Effect on Peak Plasma Concentration | Effect on Total Absorption |
|---|---|---|
| Fasting | Achieved within 2 hours fda.govnih.gov | Not significantly affected fda.govnih.gov |
Linearity of Pharmacokinetics across Dosage Ranges
The pharmacokinetics of fenoprofen have been studied across different dosage ranges to determine linearity. Studies have shown good dose proportionality for this compound within certain dosage ranges. fda.govnih.gov For instance, good dose proportionality was observed between 200 mg and 600 mg doses in fasting male volunteers. fda.govnih.gov Bioavailability parameters such as Cmax, tmax, and AUC0-12 hr in plasma have been found to be consistent with a linear pharmacokinetic model within the 60-300 mg dosage range after a single dose of this compound capsule formulations. nih.gov
Table illustrating linearity across dosage ranges:
| Dosage Range (mg) | Pharmacokinetic Linearity | Bioavailability Parameters |
|---|---|---|
| 60-300 (single dose, capsules) nih.gov | Consistent with a linear model | Cmax, tmax, AUC0-12 hr are consistent with a linear model nih.gov |
Distribution Characteristics
Following absorption, fenoprofen is distributed throughout the body. A key aspect of its distribution is its extensive binding to plasma proteins. ontosight.ai
Plasma Protein Binding Affinity, particularly to Albumin
Fenoprofen is highly bound to plasma proteins, with approximately 99% bound to albumin. mims.comfda.govnih.govwikidoc.orgmedscape.comdrugbank.com This high affinity for albumin is a significant characteristic of fenoprofen's distribution.
Data on plasma protein binding:
| Protein | Percentage Bound |
|---|---|
| Albumin | ~99% mims.comfda.govnih.govwikidoc.orgmedscape.comdrugbank.com |
Implications of High Plasma Protein Binding on Drug Interactions
The high plasma protein binding of fenoprofen has important implications for potential drug interactions. In vitro studies have demonstrated that fenoprofen, due to its high affinity for albumin, may displace other drugs that are also albumin-bound from their binding sites. fda.govnih.govwikidoc.orgrxlist.comnih.gov Conversely, fenoprofen could theoretically also be displaced from its binding sites. nih.govwikidoc.orgrxlist.comnih.gov
This potential for displacement can lead to increased activity and potential toxicity of other highly protein-bound drugs. Drugs that are also highly bound to albumin and may interact with fenoprofen include hydantoins, sulfonamides, and sulfonylureas. nih.govwikidoc.orgrxlist.comnih.gov Concomitant administration of fenoprofen with these drugs requires careful observation for signs of increased activity or toxicity of the co-administered medication. nih.govwikidoc.orgrxlist.comnih.gov Additionally, the coadministration of aspirin (B1665792) can decrease the biologic half-life of fenoprofen, potentially due to displacement from plasma albumin binding sites, among other mechanisms. fda.govnih.govwikidoc.org
Table illustrating potential drug displacement interactions:
| Fenoprofen's Binding Characteristic | Potential Interaction Mechanism | Examples of Drugs Potentially Affected |
|---|---|---|
| High affinity for albumin (~99% bound) mims.comfda.govnih.govwikidoc.orgmedscape.comdrugbank.com | May displace other albumin-bound drugs fda.govnih.govwikidoc.orgrxlist.comnih.gov | Hydantoins nih.govwikidoc.orgrxlist.comnih.gov, Sulfonamides nih.govwikidoc.orgrxlist.comnih.gov, Sulfonylureas nih.govwikidoc.orgrxlist.comnih.gov, Warfarin (B611796) fda.govrxlist.comnih.gov |
Metabolism and Biotransformation Pathways
This compound undergoes extensive metabolism, primarily in the liver. This biotransformation leads to the formation of several metabolites, which are subsequently eliminated from the body.
Major Urinary Metabolites (e.g., Fenoprofen Glucuronide and 4'-hydroxyfenoprofen Glucuronide)
A significant portion of an administered dose of this compound is eliminated in the urine as metabolites. The major urinary metabolites identified are fenoprofen glucuronide and 4'-hydroxyfenoprofen glucuronide. fda.govnih.govdrugbank.com Approximately 90% of a single oral dose is eliminated within 24 hours as these glucuronide conjugates. fda.govnih.govdrugbank.com
Other metabolic pathways besides chiral inversion include oxidation, leading to the formation of 4'-hydroxyfenoprofen, and conjugation with uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to form the diastereomeric fenoprofen-acyl glucuronides. researchgate.netkarger.compharmacy180.com
Hepatic Metabolism and Enzyme Systems Involved
Fenoprofen is extensively metabolized in the liver. drugs.compatsnap.comnih.gov The biotransformation processes occurring in the liver include conjugation and hydroxylation. patsnap.com
The major enzyme system involved in drug metabolism in the liver is the cytochrome P450 (CYP450) system. oup.commdpi.com While the specific CYP450 enzymes responsible for the hydroxylation of fenoprofen are not explicitly detailed in all sources, CYP enzymes are known to be involved in the metabolism of many NSAIDs. Glucuronidation, a major metabolic pathway for fenoprofen, is a Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). pharmacy180.comwikipedia.org These enzymes transfer glucuronic acid from UDP-glucuronic acid to the substrate. pharmacy180.comwikipedia.org UGTs are in close association with microsomal mixed function oxidases (Phase I enzymes) in the liver, facilitating the rapid conjugation of Phase I metabolites. pharmacy180.com
Chronic administration of phenobarbital (B1680315), a known enzyme inducer, has been associated with a decrease in the plasma half-life of fenoprofen, suggesting the involvement of inducible enzyme systems in its metabolism. fda.govnih.govrxlist.compsu.edu Phenobarbital is known to induce the hydroxylation of various drugs and can also induce the glucuronidation of certain substrates, sometimes in an enantioselective manner. psu.edu
Elimination and Excretion Studies
The primary route of elimination for this compound and its metabolites is through the urine. wikipedia.orgdrugs.compatsnap.com
Renal Clearance of this compound and its Metabolites
Fenoprofen and its metabolites are primarily excreted in the urine. patsnap.comontosight.ai Approximately 90% of a single oral dose is eliminated renally within 24 hours, predominantly as glucuronide conjugates. fda.govnih.govdrugbank.com The renal clearance of unchanged fenoprofen is reported to be very low. researchgate.net
Studies examining the linearity of fenoprofen pharmacokinetics have shown that the amounts of fenoprofen and hydroxyfenoprofen excreted in the urine are consistent with a linear pharmacokinetic model within certain dosage ranges. nih.gov The stereoselective excretion of fenoprofen-glucuronide in urine has also been studied. researchgate.net
Half-life and its Therapeutic Implications
The plasma half-life of fenoprofen is approximately 2.5 to 3 hours. fda.govnih.govdrugbank.comdrugs.compatsnap.comontosight.ainih.govrheumaknowledgy.commedscape.com This relatively short half-life necessitates multiple doses throughout the day to maintain therapeutic effects. patsnap.com
The half-life is a key pharmacokinetic parameter that influences the dosing frequency required to maintain steady-state plasma concentrations within the therapeutic window. A short half-life implies that the drug is eliminated relatively quickly from the body, requiring more frequent administration to sustain adequate drug levels for continuous pain and inflammation relief. patsnap.com
Factors that can influence the half-life of fenoprofen include drug interactions. For example, the coadministration of aspirin has been shown to decrease the biologic half-life of fenoprofen due to an increase in metabolic clearance, potentially involving enzyme induction and displacement from plasma protein binding sites. fda.govnih.gov Chronic administration of phenobarbital can also decrease the plasma half-life of fenoprofen. nih.govrxlist.com
While the half-life is a critical factor in determining dosing frequency, therapeutic implications also relate to achieving and maintaining plasma levels sufficient for cyclooxygenase inhibition and subsequent reduction in prostaglandin (B15479496) synthesis, which mediates its analgesic and anti-inflammatory effects. drugbank.compatsnap.comnih.govontosight.aipatsnap.com
Pharmacokinetic Parameters of Fenoprofen
| Parameter | Value | Source |
| Plasma Half-life | 2.5 - 3 hours | fda.govnih.govdrugbank.comdrugs.compatsnap.comontosight.ainih.govrheumaknowledgy.commedscape.com |
| Elimination Route | Primarily urine | wikipedia.orgdrugs.compatsnap.comontosight.ai |
| % Eliminated in Urine (within 24 hours) | ~90% (as metabolites) | fda.govnih.govdrugbank.com |
| Major Urinary Metabolites | Fenoprofen glucuronide, 4'-hydroxyfenoprofen glucuronide | fda.govnih.govdrugbank.com |
Therapeutic Efficacy and Comparative Studies of Fenoprofen Calcium
Studies on Novel Drug Delivery Systems and Efficacy Enhancement
Novel drug delivery systems for Fenoprofen (B1672519) calcium are being investigated to improve various aspects of its therapeutic profile, including speed of onset, targeted delivery, and enhanced analgesic effects.
Orodispersible Tablets for Rapid Therapeutic Effects
Conventional compressed tablets of Fenoprofen calcium can have limitations related to delayed plasma drug concentration and swallowing difficulties. Orodispersible tablets (ODTs) offer a potential solution to these issues, facilitating oral administration and potentially leading to rapid therapeutic effects. Studies have explored the formulation and evaluation of this compound ODTs using methods such as direct compression with superdisintegrants like Crospovidone and Ac-Di-Sol. researchtrend.net
Research indicates that increasing the concentration of coprocessed superdisintegrants in this compound ODTs can lead to decreased tablet disintegration time and increased cumulative drug release, which may result in enhanced absorption. researchtrend.net Formulations have demonstrated rapid drug release rates, with some achieving nearly 100% release within 25 minutes. researchtrend.net For instance, one optimized formulation (ODT9) showed a release of 58.554% in 10 minutes and 98.72% in 25 minutes. researchtrend.net The European Pharmacopoeia specifies a maximum disintegration time of 3 minutes for orodispersible tablets. researchtrend.net
Interactive Table 1: In vitro Drug Release from this compound Orodispersible Tablets (ODT9)
| Time (minutes) | Cumulative Drug Release (%) |
| 10 | 58.554 |
| 25 | 98.72 |
These findings suggest that this compound ODTs formulated with appropriate superdisintegrants can achieve fast disintegration and rapid drug release, potentially leading to a quicker onset of action compared to conventional tablets.
Proniosomal Gels for Topical Anti-inflammatory Activity
Proniosomal gels represent a novel drug delivery system designed to enhance the stability, bioavailability, and controlled release of this compound for topical application. journalajob.comresearchgate.netresearcher.life This approach aims to deliver the drug directly to the site of inflammation, potentially reducing systemic exposure and associated side effects. journalajob.comresearchgate.netresearcher.life
Studies have focused on formulating this compound loaded proniosomal gels using methods such as coacervation-phase separation, varying concentrations of cholesterol and surfactant. journalajob.comresearchgate.netresearcher.life These formulations undergo characterization for parameters including vesicle size, zeta potential, drug content, pH, viscosity, entrapment efficiency, and in vitro drug release. journalajob.comresearchgate.netresearcher.life In vitro diffusion studies have shown sustained drug release over 24 hours, with kinetic studies indicating a diffusion-controlled release pattern. journalajob.com
In vivo anti-inflammatory studies in animals using optimized proniosomal gel formulations have demonstrated promising results in treating acute inflammation topically. journalajob.comresearchgate.netresearcher.life This suggests that proniosomal gels utilizing nonionic surfactant vesicles can effectively load this compound and exert anti-inflammatory action when applied topically. journalajob.comresearchgate.netresearcher.life
Colon-Targeted Drug Delivery Systems for Reduced Systemic Side Effects
Targeting drug delivery specifically to the colon offers a strategy to manage conditions like arthritis while potentially reducing the gastrointestinal adverse effects associated with conventional oral NSAID therapy, including this compound. researchgate.netamazon.sa Colon-targeted systems aim to release the drug in the distal intestine or colon, achieving high local concentrations at the site of inflammation. amazon.sapnrjournal.com
Research has explored the development of colon-targeted this compound delivery systems, such as compression-coated tablets utilizing materials like guar (B607891) gum and hydroxypropyl methylcellulose (B11928114) (HPMC). researchgate.net These systems are designed to prevent premature drug release in the stomach and small intestine. researchgate.net In vitro dissolution studies evaluating these systems in simulated gastric, intestinal, and colonic fluids have shown that optimized formulations can release a minimal amount of drug in the upper gastrointestinal tract and achieve significant release in the targeted colonic environment. researchgate.net For instance, one optimized formulation (F18) containing 60% guar gum released less than 1% of the drug in the stomach and small intestine and 98% in the targeted area. researchgate.net
In vivo studies, such as X-ray studies, have further supported that these designed dosage forms can reach the targeted site in the colon. researchgate.net The use of an envelope composed of guar gum and HPMC around the core this compound tablets has shown promise as a delivery system for arthritis management by potentially mitigating serious gastrointestinal issues linked to conventional oral administration. researchgate.net
Interactive Table 2: In vitro Drug Release Profile of Colon-Targeted this compound Tablets (Optimized Formulation F18)
| Simulated GI Environment | Drug Release (%) |
| Stomach and Small Intestine | < 1 |
| Colon | 98 |
Enhanced Analgesic Properties of Fenoprofen Complexes
The formation of complexes with metal ions has been investigated as a method to enhance the analgesic properties of Fenoprofen and potentially reduce its ulcerogenic effects. Studies have explored coordination complexes of Fenoprofen with copper(II) ions and imidazole (B134444), such as [Cu(fen)₂(im)₂]. researchgate.netnih.govresearchgate.netnih.gov
Research comparing the analgesic properties of this compound salt and the complex [Cu(fen)₂(im)₂] has been conducted using models like the acetic acid-induced writhing test in mice. researchgate.netnih.govresearchgate.netnih.gov This test is used to evaluate visceral pain. nih.gov Results have indicated that the complex can be more effective in diminishing visceral pain compared to this compound. researchgate.netnih.govresearchgate.netnih.gov For example, in one study, the percentage of inhibition in writhing and stretching was 78.9% for the complex and 46.2% for this compound salt. nih.govresearchgate.netnih.gov This suggests a more potent visceral analgesic action for the complex. nih.gov
Furthermore, studies evaluating ulcerogenic effects have shown that the copper(II) complex of Fenoprofen can cause significantly fewer gastric lesions compared to this compound salt. nih.govresearchgate.netnih.gov In a model of gastric lesions induced by hypothermic-restraint stress, this compound salt resulted in an ulcer index of approximately 79 mm², while the complex [Cu(fen)₂(im)₂] showed an index of 22 mm². nih.govresearchgate.netnih.gov This indicates that complexation can diminish the development of gastric mucosal ulcers compared to the uncomplexed drug. nih.govresearchgate.netnih.gov
Interactive Table 3: Comparative Analgesic and Ulcerogenic Effects of this compound and [Cu(fen)₂(im)₂]
| Compound | Acetic Acid-Induced Writhing Inhibition (%) | Gastric Ulcer Index (mm²) |
| This compound | 46.2 | ~79 |
| [Cu(fen)₂(im)₂] | 78.9 | 22 |
These findings suggest that complexation of Fenoprofen with certain metal ions can lead to enhanced analgesic activity and a reduced risk of gastrointestinal damage. researchgate.netnih.govresearchgate.netnih.gov
Drug Interactions and Pharmacological Considerations
Interactions Affecting Hemostasis
Concomitant use of fenoprofen (B1672519) calcium with other agents that affect blood clotting can increase the risk of bleeding events.
Concomitant Use with Anticoagulants (e.g., Warfarin)
Fenoprofen and anticoagulants such as warfarin (B611796) have a synergistic effect on bleeding. rxlist.comnih.gov The coadministration of fenoprofen and anticoagulants leads to an increased risk of serious bleeding compared to the use of either drug alone. rxlist.comnih.gov This interaction necessitates careful monitoring of patients for signs of bleeding when these medications are used concurrently. rxlist.comnih.govnih.gov
Coadministration with Antiplatelet Agents (e.g., Aspirin)
The coadministration of aspirin (B1665792) with fenoprofen calcium is generally not recommended. nih.govfda.govdrugs.com While controlled clinical studies indicate that the concomitant use of NSAIDs and analgesic doses of aspirin does not provide greater therapeutic effect than using NSAIDs alone, it is associated with a significantly increased incidence of gastrointestinal adverse reactions. nih.govnih.gov The mechanism of interaction between fenoprofen and aspirin is not fully understood, but possibilities include enzyme induction and displacement of fenoprofen from plasma albumin binding sites. fda.govdrugs.comnih.govwikidoc.org The concurrent use of aspirin and an NSAID like fenoprofen increases the risk of serious gastrointestinal events. nih.govdrugs.com
Interaction with Serotonin (B10506) Reuptake Inhibitors (SSRIs) and Serotonin Norepinephrine Reuptake Inhibitors (SNRIs)
Concomitant use of drugs that interfere with serotonin reuptake, such as SSRIs and SNRIs, with an NSAID like fenoprofen may potentiate the risk of bleeding more than the NSAID alone. rxlist.comnih.govnih.gov Serotonin release by platelets plays a significant role in hemostasis, and interference with this process, combined with the effects of NSAIDs on prostaglandin (B15479496) synthesis, can increase bleeding risk. rxlist.com Case-control and cohort epidemiological studies have supported this increased risk. rxlist.comnih.gov Patients taking this compound concomitantly with SSRIs or SNRIs should be monitored for signs of bleeding. nih.govnih.gov
Renal and Cardiovascular System Interactions
This compound can influence the efficacy of certain medications targeting the renal and cardiovascular systems, primarily through its inhibition of prostaglandin synthesis.
Effects on Diuretic Efficacy (Furosemide and Thiazides)
Clinical studies and post-marketing observations have demonstrated that this compound can reduce the natriuretic effect of loop diuretics (e.g., furosemide) and thiazide diuretics in some patients. fda.govdrugs.comnih.govnih.gov This effect is attributed to the inhibition of renal prostaglandin synthesis by NSAIDs. fda.govdrugs.comnih.govnih.gov Prostaglandins (B1171923) play a role in regulating renal blood flow and sodium excretion. Inhibition of their synthesis can lead to fluid retention and a diminished response to diuretics. fda.govdrugs.comnih.govnih.gov During concomitant therapy with this compound and diuretics, patients should be observed closely for signs of worsening renal function and to ensure diuretic efficacy, including antihypertensive effects. nih.govnih.govfda.govnih.gov
Interaction with Angiotensin-Converting Enzyme (ACE) Inhibitors and Angiotensin II Receptor Blockers (ARBs)
Reports suggest that NSAIDs, including this compound, may diminish the antihypertensive effect of ACE inhibitors and ARBs. nih.govfda.govdrugs.comnih.govdrugs.comdrugs.com The mechanism underlying this interaction is likely related to the ability of NSAIDs to reduce the synthesis of vasodilating renal prostaglandins, which are involved in the blood pressure-lowering effects of ACE inhibitors and ARBs. medscape.com In patients who are elderly, volume-depleted (including those on diuretic therapy), or have renal impairment, co-administration of an NSAID with ACE inhibitors or ARBs may result in deterioration of renal function, including possible acute renal failure. rxlist.comnih.govnih.govdrugs.comdrugs.com These effects are usually reversible. rxlist.comdrugs.com Blood pressure should be monitored closely during the initiation of NSAID treatment and throughout the course of therapy in patients taking ACE inhibitors or ARBs. nih.govnih.gov Additionally, in high-risk patients, monitoring for signs of worsening renal function is recommended. nih.govdrugs.com
Table: Summary of Key Drug Interactions with this compound
| Interacting Drug Class (Examples) | Clinical Impact | Mechanism (if known) | Monitoring/Intervention |
| Anticoagulants (Warfarin) | Increased risk of serious bleeding. rxlist.comnih.gov | Synergistic effect on bleeding. rxlist.comnih.gov | Monitor for signs of bleeding. rxlist.comnih.govnih.gov |
| Antiplatelet Agents (Aspirin) | Increased risk of serious gastrointestinal events; no increased therapeutic effect. nih.govnih.govdrugs.com | Possible enzyme induction and displacement from albumin binding. fda.govdrugs.comnih.govwikidoc.org | Concomitant use generally not recommended. nih.govfda.govdrugs.com Monitor for GI bleeding if used together. nih.gov |
| SSRIs/SNRIs | Increased risk of bleeding. rxlist.comnih.govnih.gov | Potentiation of bleeding risk due to interference with platelet serotonin reuptake. rxlist.com | Monitor for signs of bleeding. nih.govnih.gov |
| Diuretics (Furosemide, Thiazides) | Reduced natriuretic and antihypertensive effects. fda.govdrugs.comnih.govnih.gov | Inhibition of renal prostaglandin synthesis. fda.govdrugs.comnih.govnih.gov | Observe for signs of worsening renal function and assure diuretic efficacy. nih.govnih.govfda.govnih.gov |
| ACE Inhibitors / ARBs | Diminished antihypertensive effect; potential for renal function deterioration. nih.govfda.govdrugs.comnih.govdrugs.comdrugs.com | Reduction of vasodilating renal prostaglandin synthesis. medscape.com | Monitor blood pressure; monitor for signs of worsening renal function, especially in high-risk patients. nih.govnih.govdrugs.comdrugs.com |
Impact on Blood Pressure Control
NSAIDs, including this compound, can lead to the onset of new hypertension or the worsening of pre-existing hypertension. nih.govrxlist.comnih.gov This effect may contribute to an increased incidence of cardiovascular events. Patients taking antihypertensive medications, such as ACE inhibitors, thiazide diuretics, or loop diuretics, may experience an impaired response to these therapies when concurrently taking NSAIDs. patsnap.comnih.govrxlist.comnih.gov Close monitoring of blood pressure is recommended during the initiation and throughout the course of this compound therapy in patients with hypertension. nih.govrxlist.comnih.gov
Risk of Worsening Heart Failure
Fluid retention and edema have been observed in some patients treated with NSAIDs. nih.govrxlist.comdrugs.com The use of this compound may blunt the cardiovascular effects of therapeutic agents used to treat conditions like heart failure, including diuretics, ACE inhibitors, or angiotensin receptor blockers (ARBs). nih.govrxlist.comdrugs.com The use of this compound in patients with severe heart failure should be avoided unless the potential benefits outweigh the risk of exacerbating the condition. nih.govrxlist.comdrugs.commedscape.com If administered to patients with severe heart failure, careful monitoring for signs of worsening heart failure is crucial. nih.govrxlist.comdrugs.commedscape.com
Interactions Affecting Drug Clearance and Toxicity
This compound can influence the renal clearance and consequently the toxicity of several other medications.
Methotrexate (B535133) Toxicity Augmentation
Concomitant use of NSAIDs and methotrexate may increase the risk for methotrexate toxicity, potentially leading to adverse effects such as neutropenia, thrombocytopenia, and renal dysfunction. nih.gov NSAIDs have been reported to competitively inhibit methotrexate accumulation in rabbit kidney slices, suggesting a mechanism by which they could enhance methotrexate toxicity. nih.govfda.gov Caution is advised when these medications are administered concurrently, and patients should be monitored for signs of methotrexate toxicity. nih.gov
Lithium Level Elevations and Renal Clearance Reduction
NSAIDs have been shown to elevate plasma lithium levels and reduce renal lithium clearance. nih.govdroracle.aiwikipedia.orgnih.gov This effect has been attributed to the inhibition of renal prostaglandin synthesis by NSAIDs. nih.govdroracle.ai The mean minimum lithium concentration has been reported to increase by approximately 15%, and renal clearance has decreased by about 20% in studies. nih.govdroracle.ai When this compound and lithium are administered concurrently, patients should be carefully observed for signs of lithium toxicity, and serum lithium levels should be monitored. nih.govdroracle.aiwikipedia.org
Cyclosporine Nephrotoxicity Enhancement
Concomitant use of this compound and cyclosporine may increase the nephrotoxicity of cyclosporine. nih.govmedscape.comdrugbank.com The mechanism by which cyclosporine induces nephrotoxicity is not fully elucidated but involves multiple pathways, including inflammation, oxidative stress, and renal vasoconstriction. mdpi.comekb.eg Monitoring patients for signs of worsening renal function is recommended during concurrent use of these agents. nih.gov
Other Significant Drug-Drug Interactions
This compound, like other NSAIDs, can engage in various interactions with other medications, potentially altering their effects or increasing the risk of adverse events. Understanding these interactions is crucial for safe and effective therapeutic management.
Interactions leading to Increased Gastrointestinal Adverse Events
Concomitant use of this compound with certain other medications can increase the risk of gastrointestinal (GI) adverse events, including inflammation, bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal. nih.govnih.gov This risk is particularly elevated in elderly patients and those with a history of peptic ulcer disease or GI bleeding. nih.govnih.gov
Factors that increase the risk for GI bleeding when using NSAIDs like this compound include longer duration of therapy, concomitant use of oral corticosteroids, aspirin, anticoagulants, or selective serotonin reuptake inhibitors (SSRIs), smoking, alcohol consumption, older age, and poor general health status. nih.gov Patients with advanced liver disease and/or coagulopathy are also at increased risk for GI bleeding. nih.gov
| Risk Factors for Increased GI Adverse Events with NSAIDs |
| Longer duration of NSAID therapy |
| Concomitant use of oral corticosteroids |
| Concomitant use of aspirin |
| Concomitant use of anticoagulants |
| Concomitant use of SSRIs |
| Smoking |
| Alcohol use |
| Older age |
| Poor general health status |
| Advanced liver disease |
| Coagulopathy |
| Prior history of peptic ulcer disease and/or GI bleeding |
Interactions with Other NSAIDs
The concurrent use of this compound with other NSAIDs, including cyclooxygenase (COX)-2 inhibitors and salicylates (such as aspirin), is generally not recommended. nih.govrxlist.compdr.net This combination can lead to an increased risk of serious NSAID toxicities, particularly gastrointestinal bleeding, ulceration, and perforation, with little to no increase in efficacy. nih.govrxlist.compdr.net
Synergistic Toxicity with Dexamethasone (B1670325)
Concurrent administration of fenoprofen and corticosteroids like dexamethasone may increase the risk of gastrointestinal ulceration. medscape.comdrugbank.com
Photosensitizing Effects with Aminolevulinic Acid
Fenoprofen, as an agent that inhibits prostaglandin synthesis, could potentially decrease the efficacy of photosensitizing agents used in photodynamic therapy, such as aminolevulinic acid. pdr.net Conversely, fenoprofen may increase the photosensitizing effects of aminolevulinic acid. medscape.commedscape.com Coadministration of photosensitizing drugs may enhance the phototoxic reaction to photodynamic therapy with aminolevulinic acid. medscape.com
Interactions with Pemetrexed (B1662193)
Concomitant use of this compound and pemetrexed may increase the risk of toxicities associated with pemetrexed, including myelosuppression, renal toxicity, and gastrointestinal toxicity. nih.govrxlist.commedscape.com This interaction is particularly relevant in patients with renal impairment whose creatinine (B1669602) clearance ranges from 45 to 79 mL/min. nih.govrxlist.com
NSAIDs with short elimination half-lives should generally be avoided for a period of two days before, the day of, and two days following administration of pemetrexed. nih.govrxlist.com For NSAIDs with longer half-lives, it is recommended to interrupt dosing for at least five days before, the day of, and two days following pemetrexed administration. nih.govrxlist.com Fenoprofen may decrease the excretion rate of pemetrexed, potentially leading to higher serum levels. drugbank.comdrugbank.com
Adverse Event Mechanisms and Management in Fenoprofen Calcium Therapy
Gastrointestinal Adverse Events Mechanisms
Gastrointestinal (GI) adverse events are among the most common side effects associated with fenoprofen (B1672519) calcium therapy. rxlist.comnih.govdrugs.comwikidoc.orgdrugs.com These can range from mild symptoms like dyspepsia to serious complications such as ulceration, bleeding, and perforation. drugs.compatsnap.comnih.gov
Dyspepsia, Nausea, Vomiting, Abdominal Pain, Constipation, and Diarrhea Incidence and Mechanisms
During clinical trials, gastrointestinal reactions were the most frequent adverse events reported with fenoprofen calcium, occurring in 20.8% of patients compared to 16.9% in the placebo group. rxlist.comnih.govdrugs.comwikidoc.orgdrugs.comfda.gov Specific incidences of common GI symptoms in these trials included dyspepsia (10.3% with fenoprofen vs. 2.3% with placebo), nausea (7.7% vs. 7.1%), constipation (7% vs. 1.5%), vomiting (2.6% vs. 1.9%), abdominal pain (2% vs. 1.1%), and diarrhea (1.8% vs. 4.1%). rxlist.comnih.govdrugs.comwikidoc.orgdrugs.comfda.gov
The primary mechanism underlying these common GI adverse events is the inhibition of cyclooxygenase-1 (COX-1) enzymes. patsnap.compatsnap.com COX-1 is constitutively expressed in the gastric mucosa and is responsible for the synthesis of prostaglandins (B1171923), such as prostaglandin (B15479496) E2 and prostacyclin. These prostaglandins play a vital protective role in the stomach and intestine by promoting the secretion of mucus and bicarbonate, maintaining mucosal blood flow, and inhibiting acid secretion. patsnap.com Inhibition of COX-1 by this compound reduces the production of these protective prostaglandins, leading to a compromised mucosal barrier, increased susceptibility to acid damage, and the manifestation of symptoms like dyspepsia, nausea, vomiting, and abdominal pain. patsnap.compatsnap.com Alterations in intestinal motility due to prostaglandin inhibition may also contribute to constipation or diarrhea.
Here is a table summarizing the incidence of common gastrointestinal adverse events in clinical trials:
| Adverse Event | This compound Incidence | Placebo Incidence |
| Dyspepsia | 10.3% | 2.3% |
| Nausea | 7.7% | 7.1% |
| Constipation | 7.0% | 1.5% |
| Vomiting | 2.6% | 1.9% |
| Abdominal Pain | 2.0% | 1.1% |
| Diarrhea | 1.8% | 4.1% |
Risk of Ulceration, Bleeding, and Perforation
This compound, like other NSAIDs, carries a significant risk of serious gastrointestinal adverse events, including inflammation, bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal. rxlist.comnih.govdrugs.comwikidoc.orgdrugs.compatsnap.comnih.govfda.govnih.gov These serious events can occur at any time during treatment, often without warning symptoms. rxlist.comnih.govdrugs.comwikidoc.orgnih.govfda.govnih.gov Only about one in five patients who develop a serious upper GI adverse event on NSAID therapy are symptomatic. rxlist.comnih.govdrugs.comwikidoc.org
The mechanism for ulceration, bleeding, and perforation is also primarily linked to the inhibition of COX-1. patsnap.compatsnap.com The reduction in protective prostaglandins weakens the gastric mucosal barrier, making it vulnerable to damage from gastric acid and pepsin. This can lead to the formation of erosions and ulcers. Furthermore, NSAID-induced inhibition of platelet aggregation, also mediated by COX-1 inhibition, impairs hemostasis and increases the risk of bleeding from these damaged sites. patsnap.com In severe cases, ulceration can extend through the bowel wall, leading to perforation.
Upper GI ulcers, gross bleeding, or perforation caused by NSAIDs occur in approximately 1% of patients treated for 3 to 6 months, and in about 2% to 4% of patients treated for one year. rxlist.comnih.govwikidoc.orgnih.gov The risk increases with longer duration of use. rxlist.comnih.govnih.govnih.gov
Factors Influencing Gastrointestinal Risk (e.g., Elderly Patients, History of Disorders)
Several factors increase the risk of serious GI adverse events in patients treated with this compound. Elderly patients are at greater risk for serious GI events. rxlist.comnih.govwikidoc.orgnih.govfda.govnih.gov Patients with a prior history of peptic ulcer disease and/or GI bleeding have a significantly increased risk (greater than 10-fold) for developing a GI bleed compared to patients without these risk factors. rxlist.comdrugs.comfda.govnih.govpdr.net
Other factors that increase the risk for GI bleeding in patients treated with NSAIDs, including this compound, include longer duration of NSAID therapy, concomitant use of oral corticosteroids, aspirin (B1665792), anticoagulants (such as warfarin), or selective serotonin (B10506) reuptake inhibitors (SSRIs), smoking, use of alcohol, and poor general health status. rxlist.comdrugs.comfda.govnih.govpdr.netwebmd.com Most spontaneous reports of fatal GI events occur in elderly or debilitated patients. drugs.comfda.gov
Renal Adverse Effects Mechanisms
Renal adverse effects are another important consideration with this compound, stemming primarily from the drug's impact on renal prostaglandin synthesis. rxlist.comfda.govmedscape.comfda.gov
Renal Papillary Necrosis and Other Renal Injury
Long-term administration of NSAIDs, including fenoprofen, has been associated with renal papillary necrosis and other forms of renal injury. rxlist.comfda.gov Renal papillary necrosis has been reported in patients following this compound administration. nih.govnih.govdntb.gov.ua Fenoprofen has been suggested to be more nephrotoxic than some other NSAIDs and has been linked to multiple renal lesions in the same patient. nih.gov Other renal injuries can include acute interstitial nephritis and acute tubular necrosis. nih.gov
Impact on Renal Prostaglandin Synthesis and Renal Blood Flow
The mechanism underlying this compound's renal adverse effects is its inhibition of renal prostaglandin synthesis. rxlist.comfda.govmedscape.comfda.gov In the kidneys, prostaglandins play a compensatory role in maintaining renal perfusion, particularly in conditions where renal blood flow might be compromised, such as in patients with impaired renal function, dehydration, hypovolemia, heart failure, or liver dysfunction, and in the elderly. rxlist.comfda.govmedscape.comfda.gov
In these susceptible individuals, the administration of an NSAID like this compound can cause a dose-dependent reduction in prostaglandin formation. rxlist.comfda.govfda.gov This reduction in prostaglandins leads to a decrease in renal blood flow, which can precipitate overt renal decompensation or acute renal failure. rxlist.comfda.govfda.govdrugbank.com Discontinuation of NSAID therapy is usually followed by recovery to the pretreatment renal state. rxlist.comfda.gov
The inhibition of renal prostaglandin synthesis can also affect the efficacy of certain medications, such as diuretics and ACE inhibitors, which rely on prostaglandins for some of their effects. rxlist.comdrugs.comfda.govmedscape.comfda.gov This interaction can lead to diminished antihypertensive effects and a greater risk of worsening renal function. rxlist.comfda.govmedscape.comfda.gov
Risk of Overt Renal Decompensation in Vulnerable Patients
This compound, like other NSAIDs, can increase the risk of serious renal adverse events. researchgate.net Patients at greatest risk for renal decompensation are those with pre-existing impaired renal function, dehydration, hypovolemia, heart failure, liver dysfunction, and the elderly. nih.gov Concomitant use of diuretics, ACE inhibitors, or ARBs also increases this risk. nih.govmedscape.com
The mechanism involves the inhibition of renal prostaglandin synthesis. researchgate.net Prostaglandins play a crucial role in maintaining renal blood flow and glomerular filtration rate (GFR), especially in conditions where renal perfusion is already compromised. researchgate.net By inhibiting prostaglandin synthesis, this compound can lead to reduced renal blood flow and subsequent decreased renal function. researchgate.netpdr.net
Management in vulnerable patients involves avoiding the use of this compound if possible. nih.gov If its use is deemed necessary, the lowest effective dose for the shortest duration should be employed. pdr.net Close monitoring of renal function is essential in these patients. nih.gov
Hyperkalemia Development
Increases in serum potassium concentration, including hyperkalemia, have been reported with NSAID use, even in some patients without renal impairment. nih.gov This effect is often attributed to a hyporeninemic-hypoaldosteronism state induced by NSAIDs. nih.gov NSAIDs can impair the renin-aldosterone axis by inhibiting the production of specific renal prostaglandins that are essential for the regulation of renin and aldosterone (B195564) secretion. researchgate.net Aldosterone is crucial for renal potassium excretion. nih.gov
The risk of hyperkalemia is increased in patients with underlying renal disorders or other factors interfering with potassium homeostasis. researchgate.net Concomitant use of medications that also affect potassium levels, such as ACE inhibitors, ARBs, or potassium-sparing diuretics, further elevates this risk. nih.govdrugbank.com
Management of hyperkalemia involves prompt detection and treatment, which may include administering calcium gluconate to stabilize cardiac membranes, followed by insulin (B600854) and beta-agonists. nih.gov Hemodialysis may be necessary in refractory cases. nih.gov Monitoring serum potassium levels is important, especially in at-risk patients or those on concomitant medications affecting potassium. webmd.com
Acute Renal Failure with Nephrotic Syndrome
Acute renal failure with nephrotic syndrome is a rare but serious adverse effect associated with NSAID use, including this compound. acpjournals.orgnih.gov This reaction is often linked to a hypersensitivity reaction, specifically acute interstitial nephritis with glomerular minimal change lesion. nih.govccjm.org
The mechanism is thought to involve an immunologically mediated damage to the renal tubules and interstitium, accompanied by changes in the glomerulus leading to significant proteinuria characteristic of nephrotic syndrome. nih.govccjm.org While the exact pathway is not fully elucidated, it is distinct from the prostaglandin inhibition mechanism causing simple renal insufficiency.
Management typically involves the immediate discontinuation of this compound. nih.gov Renal function may return to normal after withdrawal of the drug. nih.gov In some cases, corticosteroid therapy may be considered, and supportive dialysis might be required for severe acute renal failure. ccjm.org
Cardiovascular Adverse Events Mechanisms
Increased Risk of Myocardial Infarction and Stroke
NSAIDs, including this compound, increase the risk of serious cardiovascular thrombotic events, such as myocardial infarction (MI) and stroke, which can be fatal. nih.govdrugs.comrxlist.com This risk can occur early in treatment and may increase with the duration of use. nih.govdrugs.com Patients with pre-existing cardiovascular disease or risk factors are at greater risk. nih.gov this compound is contraindicated in the setting of coronary artery bypass graft (CABG) surgery due to an increased incidence of MI and stroke observed in clinical trials with other COX-2 selective NSAIDs in this setting. nih.govdrugs.comrxlist.com
The exact mechanisms contributing to the increased cardiovascular risk are not fully understood but are thought to involve several factors. These may include the inhibition of prostacyclin synthesis, a prostaglandin that inhibits platelet aggregation and promotes vasodilation, while not inhibiting thromboxane (B8750289) synthesis, a prostaglandin that promotes platelet aggregation and vasoconstriction. This imbalance can lead to a prothrombotic state. drugs.com Additionally, NSAIDs can cause hypertension and fluid retention, further increasing cardiovascular workload and risk. nih.govpdr.net
There is no consistent evidence that concurrent use of aspirin mitigates the increased risk of serious cardiovascular thrombotic events associated with NSAID use. nih.govdrugs.com
Fluid Retention and Edema
Fluid retention and edema have been observed in patients treated with NSAIDs, including this compound. nih.govnih.gov This effect is related to the inhibition of renal prostaglandin synthesis. pdr.net Renal prostaglandins play a role in regulating sodium and water excretion. researchgate.net By inhibiting their synthesis, this compound can lead to increased sodium and water reabsorption in the kidneys, resulting in fluid retention and edema. researchgate.netpdr.net
This fluid retention can exacerbate pre-existing conditions such as heart failure and hypertension. pdr.netnih.gov Monitoring for signs of fluid retention and edema is important during this compound therapy. webmd.com
Effects on Fetal Cardiovascular System (Ductus Arteriosus Closure)
The use of NSAIDs, including this compound, during pregnancy, particularly in the third trimester (at about 30 weeks gestation and later), increases the risk of premature closure of the fetal ductus arteriosus. nih.govrxlist.comnih.gov The ductus arteriosus is a blood vessel connecting the pulmonary artery and the aorta in the developing fetus, allowing blood to bypass the lungs.
Prostaglandins are crucial in maintaining the patency of the ductus arteriosus in utero. nih.gov By inhibiting prostaglandin synthesis, this compound can cause this vessel to constrict and close prematurely, potentially leading to pulmonary hypertension and other cardiovascular complications in the newborn. nih.govrxlist.com
Therefore, the use of this compound should be avoided in the third trimester of pregnancy. nih.govrxlist.comnih.gov If NSAID use is necessary between approximately 20 and 30 weeks of gestation, it should be limited to the lowest effective dose and shortest duration possible, with consideration for ultrasound monitoring for oligohydramnios, which can also be associated with fetal renal dysfunction due to NSAID exposure. nih.govrxlist.comnih.gov
Hepatic Adverse Events Mechanisms
Hepatic adverse events associated with this compound range from asymptomatic elevations in serum aminotransferase levels to, in rare instances, clinically apparent liver injury and jaundice.
Serum Aminotransferase Elevations and Liver Injury
Transient elevations in serum aminotransferase levels are observed in a notable percentage of patients treated with this compound. Prospective studies indicate that up to 15% of patients may experience at least transient serum aminotransferase elevations. These elevations are typically mild and asymptomatic, often resolving even with continued therapy. Marked aminotransferase elevations (greater than 3-fold the upper limit of normal) occur in a smaller percentage of patients, less than 1%. nih.gov
The precise mechanism underlying this compound-induced hepatotoxicity is not fully elucidated, but it is considered to be an idiosyncratic reaction, likely linked to an intermediate metabolite of fenoprofen. Fenoprofen undergoes extensive metabolism in the liver. nih.gov Liver injury can manifest with varying patterns, including hepatocellular, cholestatic, or mixed. canada.camedscape.com Hepatocellular injury is characterized by a predominant elevation in aminotransferase levels, indicating damage to liver cells. medscape.comfda.gov
Clinically Apparent Liver Injury and Jaundice (Rare Instances)
Clinically apparent liver injury with jaundice is a rare adverse event associated with this compound, primarily documented in individual case reports. nih.gov When it occurs, the onset can be rapid, sometimes within a few days of initiating treatment. nih.gov The pattern of enzyme elevations in these rare cases has varied, presenting as either cholestatic or hepatocellular injury. nih.gov
Cholestatic injury involves impaired bile flow, which can lead to the accumulation of bilirubin (B190676) and result in jaundice. canada.cadvm360.com While immunoallergic features like low-grade fever or rash may be present in some cases, they are generally not prominent, and the formation of autoantibodies is uncommon. nih.gov Most reported cases of clinically apparent liver injury resolve promptly upon discontinuation of this compound. nih.gov There is no convincing evidence in the published literature of this compound causing fulminant hepatic failure, chronic hepatitis, or vanishing bile duct syndrome. nih.gov
Hematologic Adverse Events Mechanisms
This compound, like other NSAIDs, can influence hematologic function, leading to an increased risk of bleeding events and the potential for anemia development.
Increased Risk of Bleeding Events
NSAIDs, including this compound, are known to inhibit platelet aggregation. nih.govnih.gov This inhibition is a key mechanism contributing to an increased risk of bleeding events. nih.govrxlist.comfda.report While the effect on platelet function is generally less pronounced, of shorter duration, and reversible compared to aspirin, it is still significant. nih.govnih.govwikidoc.org
The increased risk of bleeding is particularly relevant for patients with pre-existing coagulation disorders or those concurrently receiving anticoagulant medications. nih.govnih.gov Furthermore, the concomitant use of fenoprofen with anticoagulants such as warfarin (B611796) can result in a synergistic effect on bleeding, leading to a higher risk of serious bleeding compared to using either drug alone. rxlist.com Serotonin release by platelets plays a role in hemostasis, and concomitant use of drugs that interfere with serotonin reuptake (like SSRIs and SNRIs) alongside an NSAID may further potentiate the risk of bleeding. rxlist.comfda.report
Anemia Development
Anemia can occur in patients receiving NSAIDs, including this compound. nih.govnih.govfda.reportwikidoc.org Several mechanisms may contribute to the development of anemia. These include occult or gross gastrointestinal blood loss, which is a known risk associated with NSAID use due to their potential to cause gastrointestinal inflammation, ulceration, and perforation. nih.govnih.govrxlist.comfda.report Fluid retention, another potential side effect of NSAIDs, may also contribute to anemia by diluting the blood. nih.govwikidoc.org Additionally, there may be an incompletely described effect of this compound on erythropoiesis (the production of red blood cells). nih.govwikidoc.org
Dermatological Adverse Events Mechanisms
This compound can cause a range of dermatological adverse events, from common occurrences like rash and pruritus to rare but serious conditions such as exfoliative dermatitis, Stevens-Johnson Syndrome (SJS), and toxic epidermal necrolysis (TEN). nih.govnih.govrxlist.comwikidoc.orgfda.govdrugs.com
The exact mechanisms underlying most NSAID-induced dermatological reactions, including those caused by this compound, are not fully understood. However, serious cutaneous reactions like SJS and TEN are often considered to be delayed-type hypersensitivity reactions. These severe adverse events can occur without warning. nih.govnih.govrxlist.comwikidoc.orgfda.govdrugs.com Other dermatological manifestations like rash and pruritus may involve different immunological or non-immunological mechanisms. Some reactions might be related to the pharmacological action of inhibiting prostaglandin synthesis, while others could be idiosyncratic drug reactions.
While specific detailed research findings on the mechanisms of this compound-induced dermatological adverse events are limited in the provided search results, the association with serious conditions like SJS and TEN points towards immune-mediated pathways as potential underlying mechanisms for the severe reactions. nih.govnih.govrxlist.comwikidoc.orgfda.govdrugs.com
| Adverse Event Category | Specific Event | Proposed Mechanism(s) |
| Hepatic | Serum Aminotransferase Elevations & Liver Injury | Idiosyncratic reaction, likely to an intermediate metabolite; may involve hepatocellular, cholestatic, or mixed injury. nih.govcanada.camedscape.com |
| Hepatic | Clinically Apparent Liver Injury & Jaundice (Rare) | Idiosyncratic reaction, potentially rapid onset; may involve cholestatic or hepatocellular patterns. nih.gov |
| Hematologic | Increased Risk of Bleeding Events | Inhibition of platelet aggregation; synergistic effect with anticoagulants; potential interaction with serotonin reuptake inhibitors. nih.govnih.govrxlist.comfda.reportwikidoc.org |
| Hematologic | Anemia Development | Occult or gross GI blood loss; fluid retention; incompletely described effect on erythropoiesis. nih.govnih.govwikidoc.org |
| Dermatological | Serious Skin Reactions (SJS, TEN, etc.) | Likely delayed-type hypersensitivity reactions; immune-mediated pathways. nih.govnih.govrxlist.comwikidoc.orgfda.govdrugs.com |
| Dermatological | Rash, Pruritus | Potential immunological or non-immunological mechanisms; possibly related to prostaglandin synthesis inhibition or idiosyncratic reactions. |
Exfoliative Dermatitis, Stevens-Johnson Syndrome (SJS), Toxic Epidermal Necrolysis (TEN)
Exfoliative dermatitis, SJS, and TEN are severe cutaneous adverse reactions (SCARs) that can be fatal and have been reported with NSAID use, including this compound. nih.govdrugs.comnih.gov SJS and TEN are considered variants of the same condition, differing primarily in the percentage of body surface area with epidermal detachment. dermnetnz.orgnih.govfrontiersin.org SJS involves less than 10% body surface area detachment, SJS/TEN overlap involves 10-30%, and TEN involves over 30%. frontiersin.org These reactions typically manifest with a prodrome resembling a viral infection, followed by the sudden appearance of macules, often in a target configuration, which can coalesce into bullae and lead to widespread skin sloughing. dermnetnz.orgmsdmanuals.com Mucosal involvement is common and can affect the eyes, mouth, and genitalia. dermnetnz.orgmsdmanuals.com
The exact mechanism of SJS/TEN is not fully understood but is believed to involve a T-cell-mediated cytotoxic reaction to drug antigens in keratinocytes. dermnetnz.orgfrontiersin.orgmsdmanuals.com One theory suggests that altered drug metabolism in some individuals leads to the accumulation of reactive metabolites that trigger this immune response. msdmanuals.com CD8+ cytotoxic T lymphocytes are considered important mediators of blister formation, potentially killing keratinocytes through direct contact and the release of cytokines such as perforin, granzyme B, granulysin, and TNF-α. dermnetnz.orgmsdmanuals.comempendium.comnih.gov Granulysin, in particular, is found in the lesions of SJS/TEN patients, and its concentration in blister fluid correlates with disease severity. nih.govmsdmanuals.com Another proposed mechanism involves the interaction between Fas (a cell-surface receptor) and its ligand (FasL), leading to keratinocyte apoptosis. dermnetnz.orgmsdmanuals.com Genetic predispositions, particularly certain Human Leukocyte Antigen (HLA) alleles, have been strongly linked to an increased risk of drug-induced SJS/TEN. frontiersin.orgwikipedia.org
Management of drug-induced SJS/TEN primarily involves prompt withdrawal of the offending medication, meticulous supportive care, and often systemic corticosteroids, although controlled trials assessing the efficacy of corticosteroids are limited. wikipedia.orgfrontiersin.org Supportive care includes fluid and electrolyte management, wound care, pain control, and nutritional support.
Fixed Drug Eruption (FDE) and Generalized Bullous Fixed Drug Eruption (GBFDE)
Fixed Drug Eruption (FDE) is a distinctive cutaneous reaction characterized by the recurrence of one or more well-defined, round or oval erythematous patches at the same skin or mucosal sites upon re-exposure to the causative drug. nih.govempendium.comdermnetnz.orgmedscape.commdpi.com These lesions may blister or ulcerate and typically resolve with post-inflammatory hyperpigmentation. empendium.comdermnetnz.orgmedscape.com Generalized Bullous Fixed Drug Eruption (GBFDE) is a more severe variant that can be life-threatening. nih.gov NSAIDs, including fenoprofen, are among the common culprits for FDE. empendium.comdermnetnz.orgmedscape.comresearchgate.net
The pathogenesis of FDE is suggested to be a cell-mediated cytotoxic mechanism, specifically a delayed type IV hypersensitivity reaction. empendium.comdermnetnz.orgmedscape.com Upon initial exposure, memory CD8+ T-cells are established at the dermo-epidermal junction. empendium.comdermnetnz.orgmdpi.com Re-exposure to the drug antigen reactivates these resident memory T-cells, which release cytokines like interferon-gamma and TNF-α, leading to damage of the epidermal basal layer and keratinocytes. empendium.comdermnetnz.orgmdpi.com This inflammatory response involves the recruitment of other immune cells, such as neutrophils and CD4+ T-cells, further contributing to tissue damage. empendium.commdpi.com The characteristic recurrence at the same sites is attributed to the persistence of these activated memory T-cells in the previously affected areas. empendium.commedscape.commdpi.com
Management of FDE involves immediate discontinuation of the causative drug. researchgate.net Topical corticosteroids and emollients may be used to manage localized lesions and symptoms like pruritus. researchgate.net Oral antihistamines can also be part of the general management. researchgate.net Lesions typically resolve spontaneously within days to weeks after drug withdrawal, although residual hyperpigmentation may persist. empendium.comresearchgate.net
Increased Sweating, Pruritus, and Rash
Increased sweating, pruritus (itching), and rash have been reported as adverse reactions to this compound. patsnap.commims.com In premarketing studies, increased sweating was reported in 4.6% of patients, pruritus in 4.2%, and rash in 3.7%. nih.gov
While the precise mechanisms for these less severe cutaneous reactions specifically linked to this compound are not detailed in the search results, drug-induced rashes and pruritus can result from various immunological and non-immunological mechanisms. These may include type I hypersensitivity reactions (IgE-mediated), delayed type IV hypersensitivity reactions (T-cell-mediated), or non-allergic mechanisms such as direct mast cell degranulation or pharmacological effects of the drug. Given that NSAIDs can induce hypersensitivity reactions, an immunological component is plausible for some cases of rash and pruritus. nih.gov Increased sweating (hyperhidrosis) as a drug side effect can be mediated by various mechanisms, including effects on the central nervous system, autonomic nervous system, or sweat glands directly.
Management typically involves discontinuing the drug if the reaction is bothersome or severe. Symptomatic treatment for pruritus may include antihistamines and topical corticosteroids.
Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS)
Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS), also known as Drug-Induced Hypersensitivity Syndrome (DIHS), is a severe, systemic, and potentially life-threatening reaction that has been reported in patients taking NSAIDs such as this compound. nih.govnih.govwikipedia.orgfrontiersin.orgmdpi.comrarediseases.org DRESS is a T-cell mediated reaction characterized by a widespread skin rash, fever, lymphadenopathy, hematological abnormalities (including eosinophilia, although its absence does not exclude the diagnosis), and involvement of internal organs such as the liver, kidneys, lungs, and heart. wikipedia.orgfrontiersin.orgmdpi.comrarediseases.orgaaaai.org The onset of symptoms is typically delayed, usually occurring 2 to 6 weeks after starting the culprit medication. wikipedia.orgfrontiersin.orgaaaai.org
The pathogenesis of DRESS is multifactorial, involving drug exposure, genetic predisposition (e.g., specific HLA alleles), metabolism defects, viral reactivation (e.g., human herpesvirus 6), and immune dysregulation. mdpi.comrarediseases.org The implicated drug or its metabolites are thought to trigger an aberrant immune response involving T-cells. mdpi.com
Management of DRESS is crucial and involves prompt withdrawal of all suspected culprit drugs, meticulous supportive care, and often immunosuppressive therapy, with systemic corticosteroids being commonly used, particularly in moderate to severe cases, despite a lack of controlled trials demonstrating their superiority. wikipedia.orgfrontiersin.orgrarediseases.orgaaaai.org Long-term follow-up is important due to the potential for long-term complications, including autoimmune diseases. rarediseases.orgaaaai.org
Neurological and Special Senses Adverse Events Mechanisms
This compound can also affect the nervous system and special senses, leading to adverse events such as headache, somnolence, dizziness, tremor, confusion, tinnitus, blurred vision, and decreased hearing. patsnap.comnih.govnih.govdrugbank.com
Headache, Somnolence, Dizziness, Tremor, Confusion
Headache, somnolence (drowsiness), dizziness, tremor, and confusion are among the reported neurological adverse reactions associated with this compound. patsnap.comnih.govnih.govdrugbank.com In premarketing studies, headache and somnolence were among the most frequent neurological reactions. nih.gov Dizziness, tremor, and confusion were noted less frequently. nih.gov
The mechanisms underlying these central nervous system (CNS) effects of NSAIDs are not fully elucidated. NSAIDs, including fenoprofen, can cross the blood-brain barrier and may influence various neurotransmitter systems or neuronal pathways. While the primary mechanism of action of fenoprofen is COX inhibition and prostaglandin synthesis reduction, prostaglandins also have roles in the CNS, and their inhibition could potentially contribute to neurological effects. nih.gov Additionally, some NSAIDs may affect ion channels or other molecular targets in the brain.
Management of these neurological effects typically involves dose reduction or discontinuation of the medication if the symptoms are significant or persistent.
Tinnitus, Blurred Vision, Decreased Hearing
Adverse effects on special senses, including tinnitus (ringing in the ears), blurred vision, and decreased hearing, have been reported with this compound. patsnap.comnih.govmims.comnih.govdrugbank.com Tinnitus and blurred vision were reported in premarketing studies, as was decreased hearing. nih.gov
NSAID-induced ototoxicity, which can manifest as tinnitus and hearing loss, is a known, though often reversible, side effect, particularly with high doses or long-term use of certain NSAIDs. droracle.aioup.comnih.govtreblehealth.comnih.gov The mechanisms involved in NSAID ototoxicity are not completely understood but may include reduced cochlear blood flow, inhibition of prostaglandin synthesis in the inner ear, direct damage to cochlear hair cells, or effects on peripheral and central auditory neurons. droracle.aioup.comnih.govnih.gov Prostaglandins play a role in regulating blood flow in the inner ear and maintaining the function of cochlear hair cells. droracle.ainih.gov Inhibition of COX enzymes by NSAIDs could therefore disrupt these processes. droracle.aioup.com
The mechanisms underlying blurred vision associated with this compound are less clearly defined in the provided search results. Visual disturbances with NSAIDs can potentially be related to effects on ocular blood flow, direct effects on retinal function, or CNS effects.
Management of tinnitus, blurred vision, or decreased hearing potentially related to this compound involves evaluating the patient's symptoms and considering discontinuation of the drug. NSAID-induced ototoxicity is often reversible upon cessation of the medication. droracle.ainih.govtreblehealth.com
Reproductive and Fetal Development Studies
Animal studies have provided insights into the potential effects of this compound on reproduction and fetal development, primarily linked to its mechanism of inhibiting prostaglandin synthesis. Prostaglandins play crucial roles in various reproductive processes, including ovulation, implantation, and parturition. medscape.comnih.govnih.gov
Impact on Ovarian Follicle Rupture and Reversible Infertility
Based on its mechanism of action as a prostaglandin synthesis inhibitor, this compound may interfere with the rupture of ovarian follicles. nih.govrxlist.comrxlist.com This interference has been associated with reversible infertility in some women. Published animal studies support the potential for prostaglandin synthesis inhibitors to disrupt the prostaglandin-mediated follicular rupture necessary for ovulation. nih.govrxlist.comrxlist.com Limited studies in women treated with NSAIDs have also indicated a reversible delay in ovulation. nih.govrxlist.comrxlist.com
Pre- and Post-implantation Loss in Animal Studies
Animal data suggest that prostaglandins are important for endometrial vascular permeability, blastocyst implantation, and decidualization. medscape.comnih.govnih.govrxlist.com Studies in animals where prostaglandin synthesis inhibitors, including fenoprofen, were administered have shown increased pre- and post-implantation loss. medscape.comnih.govnih.govrxlist.com
Dystocia, Delayed Parturition, and Decreased Pup Survival in Rat Studies
Studies in rats have indicated that maternal exposure to NSAIDs, including fenoprofen, can inhibit prostaglandin synthesis, leading to adverse effects on labor and delivery. nih.govnih.govfda.govwikidoc.orgnih.gov These effects include an increased incidence of dystocia (difficult birth), delayed parturition, and decreased pup survival. nih.govnih.govfda.govwikidoc.orgnih.gov Reproduction studies in rats specifically have shown fenoprofen to be associated with prolonged labor and difficult parturition when administered during late pregnancy. wikidoc.org Evidence suggests this may be due to decreased uterine contractility resulting from the inhibition of prostaglandin synthesis. wikidoc.org
In one study, pregnant rats treated with oral doses of fenoprofen at 50 or 100 mg/kg from Gestation Day 14 through Post-Natal Day 20 demonstrated significant toxicity, including vaginal bleeding, prolonged parturition, increased stillbirths, and maternal deaths at all doses. rxlist.com Another study in pregnant rats treated from Gestation Day 6 through Gestation Day 19 and Post Partum Day 1 to 20 with an oral dose of 100 mg/kg showed only a small increase in the incidence of impaired parturition despite the presence of maternal toxicity (gastrointestinal ulceration and renal toxicity). rxlist.com
Future Directions and Emerging Research in Fenoprofen Calcium
Development of Novel Formulations for Targeted Delivery and Reduced Side Effects
A primary thrust of current research is the development of advanced delivery systems for fenoprofen (B1672519) calcium. These novel formulations are designed to overcome the limitations of conventional oral administration, such as gastrointestinal irritation and the need for frequent dosing.
To address the short half-life of fenoprofen, which necessitates frequent administration, researchers are exploring sustained-release formulations. A key objective is to maintain therapeutic drug concentrations over an extended period, thereby improving patient compliance and providing more consistent pain and inflammation relief. A Chinese patent outlines a method for preparing fenoprofen calcium sustained-release tablets. This formulation includes an acid environment modifier and various sustained-release materials to control the drug's release. The goal of such systems is to decrease dosing frequency and mitigate the gastrointestinal side effects associated with conventional tablets physio-pedia.com.
Another approach involves the development of floating tablets designed to prolong gastric residence time. One study focused on creating a floating tablet using hydrophilic polymers like Hydroxypropyl Methylcellulose (B11928114) (HPMC). The optimized formulation demonstrated a prolonged drug release of over 12 hours, suggesting its potential for maintaining therapeutic levels with less frequent administration medicalnewstoday.com. Research into colon-targeted tablets also shows promise. These are designed to bypass the stomach and small intestine, releasing the drug directly into the colon. This approach is particularly aimed at reducing upper gastrointestinal side effects frontiersin.orgnih.gov.
Table 1: Components of Investigated Sustained-Release this compound Formulations
| Formulation Type | Key Excipients | Purpose of Excipients |
| Sustained-Release Tablets | Acid Environment Modifier, Hydroxypropyl Cellulose, Hydroxypropyl Methylcellulose, Polyacrylic Resin, Ethyl Cellulose, Sodium Carboxymethyl Cellulose | To control the rate of drug release over an extended period. |
| Floating Tablets | HPMC K100 M, Xanthan Gum, Guar (B607891) Gum | To increase gastric retention time and provide sustained drug release. |
| Colon-Targeting Tablets | Instacoat EN super II (pH-dependent polymer), Hydroxypropyl Cellulose (HPC), Ethyl Cellulose (EC) | To prevent drug release in the stomach and small intestine, targeting the colon to reduce upper GI side effects. |
Topical delivery of this compound is being investigated as a strategy to provide localized anti-inflammatory effects while minimizing systemic side effects, particularly gastrointestinal complications. A study on a proniosomal gel formulation of this compound demonstrated its potential as a novel drug delivery system. This gel is designed to enhance the stability and controlled release of the drug for managing localized pain and inflammation. In vivo studies of the optimized proniosomal gel showed promising anti-inflammatory activity nih.gov.
Another innovative approach involves the creation of a supramolecular topical gel derived from fenoprofen itself. Researchers synthesized a bioconjugate of fenoprofen that showed the ability to form a gel. This topical formulation was found to be biocompatible and demonstrated an anti-inflammatory response comparable to the parent drug in preclinical models. The gel was effective in treating skin inflammation in mice, suggesting its potential for in vivo self-delivery nih.gov. These studies underscore the potential of topical fenoprofen formulations to deliver the drug directly to the site of inflammation, thereby reducing systemic exposure and associated risks.
The most common adverse effects of oral NSAIDs are gastrointestinal in nature nih.gov. Consequently, a significant area of research is the development of oral formulations of this compound with an improved gastrointestinal safety profile. One of the most promising strategies is the use of enteric coatings.
A clinical trial involving 32 healthy male volunteers was conducted to compare the effects of plain and enteric-coated this compound on gastrointestinal microbleeding. The study, which used a 51Cr-tagged erythrocyte assay to measure fecal blood loss, found that the enteric-coated formulation resulted in significantly lower mean daily fecal blood loss compared to the plain formulation. Endoscopic evaluation also revealed mucosal damage with both formulations, though it was less severe with the enteric-coated version. Notably, four subjects on the plain formulation developed asymptomatic duodenal ulcers. These findings suggest that enteric coating can improve the gastrointestinal tolerance of this compound nih.gov.
Table 2: Comparison of Gastrointestinal Microbleeding with Plain vs. Enteric-Coated this compound
| Formulation | Mean Daily Fecal Blood Loss (ml/day) ± SD | Statistical Significance (P-value) |
| Plain this compound | 1.686 ± 0.858 | P = 0.03 |
| Enteric-Coated this compound | 1.104 ± 0.961 |
Investigation of this compound in Combination Therapies
Research into combination therapies involving this compound aims to enhance therapeutic efficacy and potentially reduce the required doses of one or both agents, thereby minimizing side effects. Studies have explored its use with other treatments for rheumatoid arthritis, such as corticosteroids and gold salts.
A double-blind, crossover trial studied the effects of fenoprofen in 21 patients with active rheumatoid arthritis who were on maintenance corticosteroid therapy. The results showed that fenoprofen had a significantly greater effect than a placebo on several subjective and objective measures of disease activity. Importantly, patients were able to reduce their corticosteroid dose to a significantly lower level during the fenoprofen treatment periods, demonstrating a "steroid-sparing" effect nih.gov. This is clinically significant as it could help reduce the long-term side effects associated with corticosteroid use medicalnewstoday.comhealthline.comnras.org.uk.
Another double-blind crossover study investigated the use of fenoprofen in 30 patients with active rheumatoid arthritis who were receiving maintenance gold therapy. The study found that fenoprofen was effective in this patient population nih.gov. While gold therapy is less common now due to its side effect profile and the advent of newer drugs, this study provided early evidence for the potential of fenoprofen as an adjunct therapy medicalnewstoday.comhealthline.comsciencedaily.com.
Further Elucidation of Melanocortin Receptor Modulation and its Therapeutic Potential
Recent groundbreaking research has uncovered a novel mechanism of action for fenoprofen, distinct from its well-known cyclooxygenase (COX) inhibition. Studies have identified fenoprofen as a positive allosteric modulator (PAM) at melanocortin receptors MC3, MC4, and MC5 healthline.comnih.gov. This discovery opens up new therapeutic possibilities for fenoprofen beyond its traditional use as an anti-inflammatory agent.
Unlike the similar NSAID ibuprofen, fenoprofen was found to enhance the activity of the endogenous ligand at these receptors without directly activating them. This allosteric modulation is significant because melanocortin receptors are involved in regulating inflammation, energy homeostasis, and other physiological processes chapman.educlinpgx.orgfrontiersin.org. In a model of inflammatory arthritis, fenoprofen demonstrated potent anti-arthritic effects on cartilage integrity and synovitis, which were significantly reduced in mice lacking the MC3 receptor. This suggests that the anti-arthritic actions of fenoprofen are mediated, at least in part, through the melanocortin system nih.gov.
Furthermore, fenoprofen was shown to induce biased signaling at MC3, MC4, and MC5 receptors, selectively activating the ERK1/2 cascade but not the canonical cAMP signaling pathway chapman.educlinpgx.org. This biased signaling was observed at both wild-type and naturally occurring mutant MC3 receptors, suggesting a potential therapeutic opportunity for conditions associated with these mutations, such as obesity chapman.educlinpgx.orgfrontiersin.org. These findings suggest that fenoprofen's therapeutic effects may be a result of a dual mechanism: COX inhibition and melanocortin receptor modulation.
Table 3: Positive Allosteric Modulator Activity of Fenoprofen at Melanocortin Receptors
| Receptor | Activity | Implication |
| MC3 | Positive Allosteric Modulator | Anti-arthritic effects, pro-resolving properties (promoting macrophage phagocytosis and efferocytosis) |
| MC4 | Positive Allosteric Modulator | Potential role in energy homeostasis |
| MC5 | Positive Allosteric Modulator | Further research needed to determine therapeutic relevance |
Pharmacogenomic Studies to Predict Patient Response and Adverse Events
While specific pharmacogenomic studies on this compound are limited, research on other NSAIDs, particularly those in the propionic acid class, provides a framework for future investigations. The field of pharmacogenomics aims to understand how genetic variations influence an individual's response to drugs, with the goal of personalizing treatment to improve efficacy and reduce adverse drug reactions nih.gov.
A key area of focus for NSAID pharmacogenomics is the cytochrome P450 enzyme system, particularly the CYP2C9 enzyme, which is involved in the metabolism of many NSAIDs, including ibuprofen and flurbiprofen chapman.eduuspharmacist.comhee.nhs.uk. The CYP2C9 gene is highly polymorphic, with some variants leading to decreased or no enzyme function hee.nhs.uk. Individuals who are "poor metabolizers" due to these genetic variants may have reduced clearance of NSAIDs, leading to higher drug concentrations in the blood and an increased risk of adverse effects, such as gastrointestinal bleeding nih.govfrontiersin.org.
The Clinical Pharmacogenetics Implementation Consortium (CPIC) has published guidelines for CYP2C9-guided NSAID use for several propionic acid derivatives, but fenoprofen is not yet included chapman.eduuspharmacist.com. Future pharmacogenomic studies on this compound will likely focus on the role of CYP2C9 and other relevant gene variants in its metabolism and clinical outcomes. Such research could lead to the development of genetic tests that can predict a patient's risk of adverse events or their likelihood of responding to fenoprofen therapy, paving the way for a more personalized approach to pain and inflammation management.
Advanced Clinical Trial Designs for this compound Efficacy and Safety Assessment
The traditional randomized controlled trial (RCT) has long been the gold standard for evaluating the efficacy and safety of pharmaceuticals, including this compound. However, the inherent rigidity of conventional trial designs can present challenges, particularly in therapeutic areas like chronic pain and rheumatology where patient responses can be heterogeneous and placebo effects significant. nih.govnih.gov Consequently, the field is gradually moving towards more innovative and efficient clinical trial methodologies. Advanced clinical trial designs, such as adaptive and Bayesian approaches, offer promising avenues for a more nuanced and comprehensive assessment of this compound's therapeutic profile.
Adaptive clinical trials are characterized by their flexibility, allowing for pre-planned modifications to the trial's design based on accumulating data. This approach can lead to more efficient, informative, and ethical studies. For a drug like this compound, which is used to manage chronic conditions such as rheumatoid arthritis and osteoarthritis, adaptive designs could be particularly advantageous. For instance, an adaptive trial could allow for sample size re-estimation, modification of treatment arms (e.g., dropping ineffective doses), or enrichment of the patient population to identify subgroups that are most likely to benefit from this compound.
One of the key challenges in clinical trials of analgesics is the significant individual variability in patient response. nih.gov An adaptive design could help address this by incorporating interim analyses to assess treatment effect in different patient subgroups, potentially leading to a more personalized approach to pain management with this compound.
Table 1: Hypothetical Adaptive Dose-Finding Study for this compound in Osteoarthritis
| Phase | Patient Cohort | Intervention Arms | Adaptation Rule | Outcome |
|---|---|---|---|---|
| Stage 1 | 100 patients with knee osteoarthritis | This compound 200mg this compound 400mg this compound 600mg Placebo | After 50% of patients complete the stage, drop the least effective fenoprofen dose based on a predefined pain score reduction threshold. | The 200mg arm is dropped due to insufficient efficacy compared to placebo. |
| Stage 2 | Additional 100 patients | This compound 400mg this compound 600mg Placebo | Re-estimate sample size based on the observed effect size to ensure adequate power for the final analysis. | Sample size is increased by 50 patients to confirm the efficacy of the remaining doses. |
Bayesian methodologies offer another powerful tool for enhancing the efficiency and interpretability of clinical trials for this compound. Unlike traditional frequentist statistics, Bayesian approaches allow for the incorporation of prior knowledge into the analysis of trial data. This can be particularly useful when studying a well-established drug class like NSAIDs. For example, existing data on the cardiovascular and gastrointestinal risks associated with NSAIDs could be formally incorporated into the safety analysis of a new this compound trial.
A Bayesian framework can also provide more intuitive probabilistic statements about treatment effects. For instance, instead of just a p-value, a Bayesian analysis can yield the probability that the pain relief from this compound exceeds a clinically meaningful threshold. This can be more informative for both clinicians and patients in making treatment decisions. Furthermore, Bayesian methods are well-suited for adaptive designs, enabling the continual updating of knowledge as data accrues.
Table 2: Comparison of Traditional vs. Bayesian Approaches in a Hypothetical this compound Safety Trial
| Feature | Traditional (Frequentist) Design | Bayesian Design |
|---|---|---|
| Prior Information | Does not formally incorporate prior knowledge about NSAID class effects. | Can incorporate existing data on NSAID-related adverse events as a prior distribution. |
| Endpoint Analysis | Provides a p-value and confidence interval for the risk of an adverse event. | Calculates the posterior probability of the risk of an adverse event, given the data and the prior. |
| Interpretation | "The null hypothesis of no difference in risk was rejected (p < 0.05)." | "There is a 95% probability that the increased risk of a gastrointestinal bleed is less than 2%." |
| Adaptation | Adaptations are often complex to implement without inflating Type I error. | Naturally accommodates adaptive modifications based on accumulating evidence. |
The implementation of advanced clinical trial designs for this compound is not without its challenges. These designs can be more complex to plan and execute, requiring specialized statistical expertise and software. There may also be regulatory hurdles to overcome, as regulatory agencies may require extensive simulations to ensure the validity and integrity of the trial. However, the potential benefits of more efficient and informative trials that better characterize the efficacy and safety of this compound make these advanced designs a critical area for future research. By embracing these innovative methodologies, researchers can accelerate the generation of robust evidence to guide the optimal use of this compound in clinical practice.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for assessing Fenoprofen Calcium purity and dissolution in pharmaceutical formulations?
- Methodological Answer : The United States Pharmacopeia (USP) outlines validated protocols for purity and dissolution testing. For dissolution, UV spectrophotometry at 270 nm is used after filtration and dilution . Chromatographic purity is determined via HPLC with acetonitrile-water-phosphoric acid (50:49.6:0.4) mobile phase, comparing peak responses of test and reference standards. Impurity thresholds are calculated using relative peak areas .
Q. How can researchers distinguish between anhydrous and dihydrate forms of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) and hot-stage powder XRD are critical for identifying hydration states. The dihydrate structure shows two water molecules coordinated to calcium ions, with distinct thermal transitions (e.g., DSC endotherms at 50–80°C). IR spectroscopy further confirms hydration via O-H stretching bands .
Q. What are the solubility challenges of this compound, and how are they addressed in basic formulation studies?
- Methodological Answer : this compound is poorly water-soluble. USP dissolution testing uses media like 0.1N HCl or phosphate buffers, with quantification via absorbance at 270 nm . Preformulation studies often employ solubility enhancers like β-cyclodextrin, validated through phase-solubility diagrams .
Advanced Research Questions
Q. How do hydration states impact this compound’s stability, and what experimental approaches quantify these effects?
- Methodological Answer : Dehydration kinetics are studied using isothermal TGA, revealing two activation energies (309 kJ/mol at 50–60°C; 123 kJ/mol at 60–80°C) due to water molecule positioning in the crystal lattice. Rehydration follows a solution-mediated pathway, analyzed via PXRD to track crystalline phase transitions . Contradictions in Arrhenius plot linearity necessitate multi-temperature experimental designs .
Q. What advanced formulation strategies improve this compound’s bioavailability for topical delivery?
- Methodological Answer : Spanlastic nanovesicles (e.g., Span 60/Tween 60 with Transcutol P) enhance permeation. A full factorial design optimizes variables like entrapment efficiency (49.91% ± 2.60%) and deformability index (5.07 ± 0.06 g). In vivo efficacy is validated via carrageenan-induced rat paw edema models, showing 3x higher inhibition than conventional gels .
Q. How does linear pharmacokinetics inform this compound dosing in bioequivalence studies?
- Methodological Answer : Crossover studies (e.g., 60–300 mg doses) demonstrate linearity in AUC₀–12h and Cmax. Urinary excretion of hydroxyfenoprofen metabolites is proportional to dose. Bioequivalence requires <20% deviation in dissolution profiles (USP Apparatus 1, 50 rpm, 37°C) and statistical equivalence in AUC/Cmax (90% CI within 80–125%) .
Q. What methodologies resolve contradictions in this compound’s dehydration kinetics?
- Methodological Answer : Non-linear Arrhenius plots suggest multi-step dehydration. Structural analysis via XRD identifies two distinct water environments: one in polar carboxylate regions (higher activation energy) and another in less polar regions. Multi-parametric models (e.g., Prout-Tompkins equation) are recommended over single-step assumptions .
Q. How are solid dispersions optimized for this compound’s oral bioavailability?
- Methodological Answer : Spray-dried dispersions with β-cyclodextrin and skimmed milk powder (1:1 ratio) improve solubility 2.5-fold. Micromeritics (e.g., Carr’s index <15%) ensure flowability. In vitro release (USP Apparatus 2, 75 rpm) shows 85% dissolution at 30 min vs. 45% for pure drug .
Methodological Considerations for Data Interpretation
- Contradiction Analysis : Conflicting thermal data (e.g., dual activation energies) require structural validation via XRD and computational modeling (e.g., density functional theory) .
- Experimental Design : Full factorial designs (e.g., 2³ for spanlastic formulations) and crossover pharmacokinetic studies (n ≥ 12) ensure statistical power .
- Validation : USP protocols mandate ±3% accuracy in dissolution testing and <2% RSD in HPLC peak areas .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
